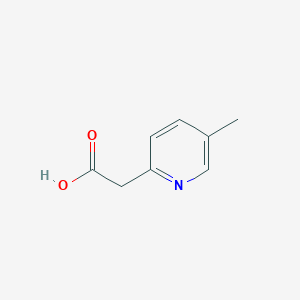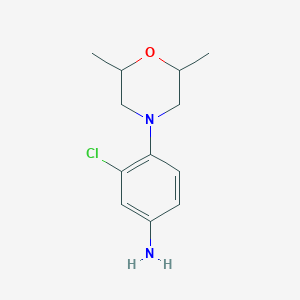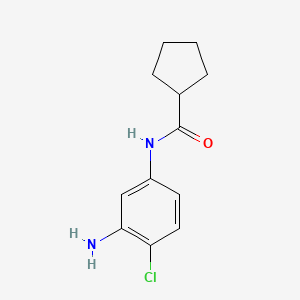
N,N-Dimethyl-4-(4-Piperidinyl)anilin-Dihydrochlorid
Übersicht
Beschreibung
N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride (N,N-DMPPA·2HCl) is a synthetic compound used in a variety of scientific research applications. It is a derivative of piperidine, an organic compound consisting of a six-membered ring with an nitrogen atom at its center. N,N-DMPPA·2HCl is a popular reagent due to its low toxicity, good solubility in aqueous solutions, and its ability to form stable complexes with metal ions.
Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche nach wissenschaftlichen Forschungsanwendungen von N,N-Dimethyl-4-(4-Piperidinyl)anilin-Dihydrochlorid durchgeführt und hier ist eine umfassende Analyse, die sich auf seine einzigartigen Anwendungen konzentriert:
Synthese von Azo-basierten Phenylthiophen-Schiff-Basen
Diese Verbindung wurde in Kondensationsreaktionen zur Synthese von Azo-basierten Phenylthiophen-Schiff-Basen verwendet, die für die Entwicklung neuer Materialien mit potenziellen Anwendungen in Farbstoffen, Pigmenten und fortschrittlichen Polymeren wichtig sind .
Proteomikforschung
Es wird auch als biochemisches Mittel für die Proteomikforschung verwendet, wo es eine Rolle bei der Untersuchung der Proteinexpression und -funktion spielen kann .
Antioxidative und Metallchelatbildende Eigenschaften
Einige Derivate, die die Piperidinstruktur enthalten, weisen antioxidative und metallchelatbildende Eigenschaften auf, die in der medizinischen Chemie zur Behandlung von Krankheiten im Zusammenhang mit oxidativem Stress und Metallionenungleichgewicht von Vorteil sein können .
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-piperidin-4-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-15(2)13-5-3-11(4-6-13)12-7-9-14-10-8-12;;/h3-6,12,14H,7-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDNJYIUHQHAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)

![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)
![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)





![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)


![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)
